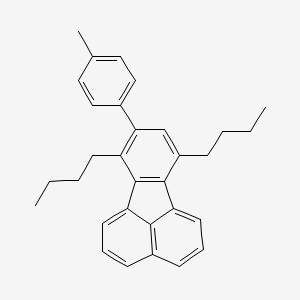
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the fluoranthene family. This compound is characterized by its complex structure, which includes multiple fused aromatic rings. It is known for its interesting photophysical and fluorescence properties, making it a subject of significant interest in synthetic organic chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dibutyl-8-(4-methylphenyl)fluoranthene typically involves multiple steps, including the formation of key intermediates and strategic bond disconnections. One common method involves the Diels-Alder reaction, followed by cyclization and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This includes electrophilic and nucleophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrocarbon derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a probe in diagnostic applications.
Mécanisme D'action
The mechanism of action of 7,10-Dibutyl-8-(4-methylphenyl)fluoranthene involves its interaction with molecular targets through various pathways. Its effects are mediated by its ability to participate in electron transfer processes, interact with biological macromolecules, and influence cellular signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofluoranthenes: These compounds share a similar polycyclic structure but differ in the substitution pattern and functional groups.
Rubicene and Isorubicene: These are other members of the fluoranthene family with distinct structural features and properties.
Uniqueness
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties .
Propriétés
Numéro CAS |
77930-56-4 |
|---|---|
Formule moléculaire |
C31H32 |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
7,10-dibutyl-8-(4-methylphenyl)fluoranthene |
InChI |
InChI=1S/C31H32/c1-4-6-10-24-20-28(22-18-16-21(3)17-19-22)25(13-7-5-2)31-27-15-9-12-23-11-8-14-26(29(23)27)30(24)31/h8-9,11-12,14-20H,4-7,10,13H2,1-3H3 |
Clé InChI |
OWIMTTVSKJDJKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C2=C1C3=CC=CC4=C3C2=CC=C4)CCCC)C5=CC=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















